2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole
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Overview
Description
2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole is a heterocyclic compound that features both an azetidine and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This reaction is known for its efficiency in synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production of this compound typically involves the use of prefunctionalized starting materials and multistep sequences. The aza Paternò–Büchi reaction is particularly favored in industrial settings due to its high regio- and stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .
Scientific Research Applications
2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an antibiotic or antiviral agent.
Industry: It is used in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism of action of 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the azetidine and imidazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H11N3S |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-1-methylimidazole |
InChI |
InChI=1S/C7H11N3S/c1-10-3-2-9-7(10)11-6-4-8-5-6/h2-3,6,8H,4-5H2,1H3 |
InChI Key |
QNLOJFMDSGTJBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2CNC2 |
Origin of Product |
United States |
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